molecular formula C20H18N2O4S2 B2524145 (Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868147-88-0

(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2524145
CAS No.: 868147-88-0
M. Wt: 414.49
InChI Key: RKGAERVGMFSZSN-WQRHYEAKSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core substituted with a 3-ethoxy-4-hydroxybenzylidene moiety and an acetamide group at the phenyl position. The Z-configuration of the benzylidene group is critical for stereospecific interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-[4-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-26-17-10-13(4-9-16(17)24)11-18-19(25)22(20(27)28-18)15-7-5-14(6-8-15)21-12(2)23/h4-11,24H,3H2,1-2H3,(H,21,23)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGAERVGMFSZSN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Thiazolidinone Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Benzamide Moiety : Enhances the compound's interaction with biological targets.
  • Ethoxy and Hydroxy Substituents : These groups contribute to the compound's solubility and reactivity.

1. Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains.

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These results suggest that this compound could serve as a lead compound in the development of new antibiotics.

2. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.5
MDA-MB-231 (breast cancer)12.3
IMR32 (neuroblastoma)10.1

The data suggest that the compound exhibits promising activity against multiple cancer cell lines, warranting further investigation into its mechanisms of action.

3. Anti-inflammatory Effects

The presence of hydroxyl groups in the structure is associated with anti-inflammatory effects. Compounds similar to this compound have been reported to modulate inflammatory pathways effectively.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone ring can form covalent bonds with active site residues of enzymes, inhibiting their activity.
  • Receptor Binding : The benzylidene group enhances binding affinity to hydrophobic pockets in proteins, improving specificity.

Case Studies

Several studies have explored the efficacy of thiazolidinone derivatives similar to the compound in focus:

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinones against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as effective antimicrobial agents .
  • Cancer Cell Proliferation : Research demonstrated that thiazolidinone derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a robust anticancer mechanism .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, synthetic routes, and reported bioactivities.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents Reported Bioactivity Reference
(Z)-N-(4-(5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide (Target) C₂₀H₁₈N₂O₅S₂ 3-Ethoxy-4-hydroxybenzylidene, phenylacetamide Anticancer (in vitro), kinase inhibition
(Z)-2-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide (CAS 681481-09-4) C₂₁H₂₀N₂O₅S₂ 3,4-Dimethoxybenzylidene, 2-methoxyphenylacetamide Antimicrobial, moderate cytotoxicity
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₈H₁₅N₃O₃S₃ 2-Methoxybenzylidene, thiadiazolylacetamide Antidiabetic, α-glucosidase inhibition
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide (6a–o series) Varies Quinazolinyl-sulfanyl, diverse arylidenes Anticancer, topoisomerase inhibition

Key Observations :

  • Substituent Influence : The 3-ethoxy-4-hydroxy group in the target compound enhances solubility and hydrogen-bonding capacity compared to methoxy-substituted analogues (e.g., CAS 681481-09-4) . This may improve target binding in aqueous environments.
  • Bioactivity Trends : Quinazolinyl-sulfanyl derivatives (e.g., compound series 6a–o) exhibit stronger anticancer activity due to dual inhibition of kinases and topoisomerases, whereas thiadiazolylacetamide derivatives (e.g., ) show specificity for metabolic enzymes .
  • Stereochemistry : The Z-configuration in the benzylidene group is conserved across active analogues, suggesting a structural prerequisite for bioactivity .
Pharmacological Performance
  • Anticancer Activity : The target compound demonstrated IC₅₀ values of 8.2–12.4 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming 3,4-dimethoxy analogues (IC₅₀: 15–22 µM) .
  • Kinase Inhibition : It showed 75% inhibition of EGFR kinase at 10 µM, comparable to quinazolinyl-sulfanyl derivatives (70–85% inhibition) but superior to thiadiazolylacetamide analogues (50–60%) .

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